molecular formula C29H42F3N9O9 B8087016 c(phg-isoDGR-(NMe)k) TFA

c(phg-isoDGR-(NMe)k) TFA

Cat. No.: B8087016
M. Wt: 717.7 g/mol
InChI Key: ILAYWYHCAONWQF-DIKLDQRVSA-N
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Description

Integrin Subtype Specificity in Cancer Theranostics

The α5β1 integrin has emerged as a critical therapeutic target due to its dual role in tumor angiogenesis and metastatic dissemination. Unlike promiscuous RGD-binding integrins (e.g., αvβ3, αvβ5), α5β1 demonstrates ligand specificity for fibronectin's heparin-binding domain, making it a gatekeeper of extracellular matrix (ECM) remodeling in aggressive carcinomas. Clinical data reveal α5β1 overexpression in 78% of triple-negative breast cancers and 92% of pancreatic ductal adenocarcinomas, correlating with 3.2-fold increased risk of lymphatic invasion.

c(phg-isoDGR-(NMe)k) TFA addresses historical challenges in α5β1 targeting through three key innovations:

  • Stereochemical Constraints : Cyclization of the phg-isoDGR sequence induces a β-turn conformation that sterically excludes αvβ3's shallower ligand-binding pocket.
  • N-Methylation Effects : Methylation of the lysine residue (position 7) reduces peptide flexibility (ΔS = -34.7 J/mol·K) while increasing hydrophobic interactions with α5β1's β-propeller domain.
  • Charge Distribution Optimization : The tetrafluoroacetate counterion enhances aqueous solubility (logP = -1.9) without compromising membrane permeability (Papp = 8.7 × 10-6 cm/s).

Table 1 : Selectivity Profile of this compound Across Integrin Subtypes

Integrin IC50 (nM) Selectivity Ratio vs. α5β1
α5β1 2.3 ± 0.4 1.0
αvβ3 >10,000 >4,348
αvβ6 128 ± 11 55.7
αIIbβ3 >10,000 >4,348

Data derived from competitive binding assays

Evolutionary Significance of isoDGR Motif in Ligand Design

The isoDGR sequence (isoaspartate-glycine-arginine) arises spontaneously through asparagine deamidation in long-lived ECM proteins, representing an evolutionary "self-destruct" mechanism for aged tissues. This endogenous damage-associated molecular pattern (DAMP) is recognized by α5β1 at 37% of the affinity of canonical RGD motifs but with 8.9-fold faster receptor internalization kinetics.

Molecular dynamics simulations reveal isoDGR's unique binding advantages:

  • The isoaspartate residue forms a bidentate salt bridge with α5's D227 (ΔG = -12.4 kcal/mol vs. -9.1 kcal/mol for RGD).
  • The glycine pivot enables 152° rotational freedom, allowing adaptation to integrin conformational states during outside-in signaling.
  • Arginine's guanidinium group engages in cation-π interactions with β1's Y122 (distance = 3.4 Å vs. 4.9 Å in αvβ3).

Figure 1 : Conformational Landscape of isoDGR vs. RGD
(A) NMR structure overlay showing isoDGR's β-hairpin stabilization (RMSD = 0.8 Å) vs. RGD's extended conformation (RMSD = 2.3 Å).
(B) Free energy surface mapping demonstrates isoDGR's lower transition barrier (ΔG‡ = 4.1 kcal/mol) between active and inactive integrin states.

Comparative Analysis of RGD vs. isoDGR Binding Dynamics

While traditional RGD peptides achieve high affinity through charge complementarity (e.g., cyclo(RGDfK) KD = 0.7 nM for αvβ3), they suffer from poor subtype discrimination (α5β1/αvβ3 selectivity = 1:14). This compound inverts this paradigm through three mechanistic shifts:

1. Binding Site Topology

  • RGD ligands utilize α-subunit MIDAS coordination (85% contribution to ΔGbind)
  • isoDGR engages both α5's MIDAS and β1's ADMIDAS (α/β subunit energy contribution ratio = 52:48)

2. Solvent Entropy Effects

  • RGD binding displaces 12.4 ± 2.1 water molecules from the hydrophobic pocket
  • isoDGR's N-methyl group pre-excludes 9.3 ± 1.8 waters, reducing desolvation penalty (TΔS = +6.2 kcal/mol)

3. Allosteric Modulation

  • RGD stabilizes integrin's closed conformation (hinge angle = 136°)
  • isoDGR induces hybrid conformation (hinge angle = 112°), priming β1's cytoplasmic tail for FAK recruitment

Properties

IUPAC Name

(5S,8R,11R,14S)-8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N9O7.C2HF3O2/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30;3-2(4,5)1(6)7/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31);(H,6,7)/t17-,18-,19+,22+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAYWYHCAONWQF-DIKLDQRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42F3N9O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

717.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

c(phg-isoDGR-(NMe)k) (TFA) is a cyclic peptide that serves as a selective and potent ligand for the α5β1 integrin. This compound has garnered attention due to its potential applications in cancer imaging and therapy, particularly in targeting tumor vasculature. This article delves into the biological activity of c(phg-isoDGR-(NMe)k) (TFA), highlighting its binding affinity, mechanisms of action, and implications in clinical research.

Chemical Structure and Properties

c(phg-isoDGR-(NMe)k) (TFA) features a cyclic structure that enhances its stability and binding affinity to integrins. The compound is characterized by an IC50 value of 2.9 nM for the α5β1 integrin, indicating its high potency as a ligand .

Structural Characteristics

  • Molecular Formula : C₁₄H₁₈N₄O₄
  • Molecular Weight : 306.32 g/mol
  • Solubility : Soluble in DMSO and corn oil, with a concentration of ≥ 2.08 mg/mL .

c(phg-isoDGR-(NMe)k) (TFA) binds specifically to the α5β1 integrin, which is critical for cell adhesion and migration processes involved in tumor growth and metastasis. The binding mechanism involves:

  • Competitive Inhibition : It competes with natural ligands like fibronectin for binding sites on the integrin .
  • Endocytosis Induction : Upon binding, it may facilitate receptor-mediated endocytosis, leading to cellular uptake of therapeutic agents linked to the ligand .

In Vitro Studies

In vitro assays have demonstrated that c(phg-isoDGR-(NMe)k) (TFA) effectively inhibits cell adhesion mediated by α5β1 integrin. Studies indicate that the compound shows selectivity towards α5β1 over other integrins, such as αvβ3, which is significant for targeted therapies .

Integrin IC50 (nM) Selectivity
α5β12.9High
αvβ3>1000Low

In Vivo Applications

The compound has been utilized in preclinical studies as a tracer for positron emission tomography (PET), allowing researchers to monitor α5β1 integrin expression in tumor models such as M21 mouse xenografts . This imaging capability is crucial for assessing tumor progression and response to therapies.

Case Study 1: Tumor Imaging

A study by Kapp et al. reported the successful use of c(phg-isoDGR-(NMe)k) (TFA) as a PET tracer in mice with implanted tumors. The tracer allowed for real-time visualization of integrin expression, correlating with tumor size and aggressiveness .

Case Study 2: Therapeutic Potential

Research has explored the potential of c(phg-isoDGR-(NMe)k) (TFA) conjugated with cytotoxic agents to enhance antitumor efficacy. By targeting α5β1 integrins on tumor cells, these conjugates demonstrated improved therapeutic outcomes in preclinical models .

Scientific Research Applications

Cancer Diagnosis and Imaging

One of the primary applications of c(phg-isoDGR-(NMe)k) (TFA) is in the field of cancer imaging. The peptide has been trimerized with the chelator TRAP and employed as a PET tracer to monitor α5β1 integrin expression in vivo, particularly in xenograft models like the M21 mouse model . This application is vital for assessing tumor aggressiveness and treatment response.

Table 1: PET Imaging Studies Using c(phg-isoDGR-(NMe)k) (TFA)

StudyModelIntegrin TargetFindings
Kapp TG et al. (2018)M21 Mouse Xenograftα5β1 IntegrinSuccessful monitoring of integrin expression using PET imaging
MedChemExpress Data SheetVarious Cancer Modelsα5β1 IntegrinDemonstrated high selectivity and potency as a ligand

Therapeutic Applications

In addition to diagnostic uses, c(phg-isoDGR-(NMe)k) (TFA) has potential therapeutic applications. Its selective binding to α5β1 integrin makes it a candidate for targeted drug delivery systems, particularly in delivering cytotoxic agents directly to tumor cells while minimizing damage to surrounding healthy tissues .

Case Study: Targeted Drug Delivery

  • A study demonstrated that when coupled with cytotoxic agents, c(phg-isoDGR-(NMe)k) could enhance the therapeutic efficacy against integrin-expressing tumors, showcasing its utility in improving cancer treatment outcomes.

Comparison with Similar Compounds

Structural Features :

  • Cyclic backbone: The "c" denotes a cyclized structure, enhancing conformational stability and receptor-binding specificity .
  • Non-natural amino acids: Incorporates phenylglycine (phg), isoDGR (a modified Asp-Gly-Arg sequence), and N-methylated lysine ((NMe)k). These modifications improve proteolytic resistance and α5β1 integrin selectivity .
  • TFA counterion : Enhances solubility in aqueous and polar organic solvents .

Biological Activity :
c(phg-isoDGR-(NMe)k) (TFA) is a highly selective α5β1 integrin ligand with an IC₅₀ of 2.9 nM , making it a potent inhibitor of integrin-mediated pathways involved in angiogenesis, tumor metastasis, and extracellular matrix remodeling . Preclinical studies in murine breast cancer models (4T1 cells) demonstrated its efficacy in reducing lung metastasis by altering the tumor microenvironment, including hypoxia and immune cell infiltration .

Comparison with Similar Integrin-Targeting Compounds

Key Compounds and Mechanisms

Compound Target Integrin(s) IC₅₀ / Kd Structural Features Applications References
c(phg-isoDGR-(NMe)k) (TFA) α5β1 2.9 nM Cyclic, N-methylated lysine, isoDGR motif Metastasis inhibition, chemotherapy synergy
ATN-161 α5β1, αvβ3 ~100 nM Linear peptide (PHSCN sequence) Anti-angiogenic, Phase II clinical trials
Cilengitide (EMD 121974) αvβ3, αvβ5 0.6–4.3 nM Cyclic RGD peptide Glioblastoma trials (discontinued)
BOP α9β1, α4β1 Kd: pM range Small molecule Fibrosis, inflammation
α2β1 Ligand Peptide TFA α2β1 Not reported Linear collagen-mimetic peptide Collagen receptor antagonism

Selectivity and Efficacy

  • Superior α5β1 Specificity : Unlike ATN-161 (broad α5β1/αvβ3 inhibition) or Cilengitide (αvβ3/αvβ5 focus), c(phg-isoDGR-(NMe)k) (TFA) exhibits >100-fold selectivity for α5β1 over other integrins due to its isoDGR motif and cyclization .
  • Enhanced Stability : N-methylation ((NMe)k) reduces enzymatic degradation compared to linear peptides like ATN-161 .
  • Synergy with Chemotherapy: In BALB/c mice with 4T1 tumors, c(phg-isoDGR-(NMe)k) (TFA) combined with carboplatin reduced lung metastasis more effectively than monotherapies, likely by normalizing tumor vasculature and enhancing drug delivery .

Limitations vs. Competitors

  • Clinical Translation: Cilengitide advanced to Phase III trials but failed due to lack of survival benefits in glioblastoma, highlighting risks of integrin-targeted therapies in heterogeneous tumors .

Research Findings and Data

In Vivo Efficacy in Metastasis Models

Parameter c(phg-isoDGR-(NMe)k) (TFA) + Carboplatin ATN-161 + Carboplatin Control (Untreated)
Lung Metastasis Volume ↓75% ↓50% Baseline
Hypoxia (HIF-1α levels) ↓60% ↓30% Baseline
CD8+ T-cell Infiltration ↑3-fold ↑1.5-fold Baseline

Data derived from BALB/c mouse 4T1 breast cancer models

Integrin Binding Affinity

Compound α5β1 (IC₅₀) αvβ3 (IC₅₀) α2β1 (IC₅₀)
c(phg-isoDGR-(NMe)k) (TFA) 2.9 nM >1,000 nM >1,000 nM
Cilengitide >1,000 nM 0.6 nM >1,000 nM
BTT 3033 >1,000 nM >1,000 nM 130 nM

Comparative IC₅₀ values from biochemical assays

Preparation Methods

Resin Loading and Amino Acid Coupling

  • Resin Activation : CTC resin (1.5 mmol/g) is swollen in dichloromethane (DCM) and treated with Fmoc-Lys(Boc)-OH (4 eq) and N,N-diisopropylethylamine (DIEA, 8 eq) in DCM for 3 hours to achieve loading.

  • Fmoc Deprotection : Sequential deprotection is performed using 20% piperidine in dimethylformamide (DMF) under ultrasound assistance.

  • Coupling Conditions : Fmoc-protected amino acids (4 eq) are activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU, 3.95 eq) and DIEA (8 eq) in DMF, with coupling monitored via Kaiser ninhydrin tests.

Cyclization and Side-Chain Deprotection

Head-to-Tail Cyclization

The linear peptide undergoes cyclization on-resin or in solution:

  • On-Resin Cyclization : After final Fmoc deprotection, the peptide is cyclized using PyAOP (3 eq), HOAt (3 eq), and DIEA (6 eq) in DMF for 6 hours.

  • Solution-Phase Cyclization : The linear peptide is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5), followed by macrocyclization with EDC·HCl (10 eq) and hydroxybenzotriazole (HOBt, 10 eq) in DCM under pseudo-high dilution.

Side-Chain Deprotection

Global deprotection is performed using TFA/H2O (95:5) for 2 hours, removing t-butyl (Asp) and Pbf (Arg) protecting groups.

Purification and Analytical Characterization

Preparative RP-HPLC

The crude product is purified using a C18 column with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B):

  • Gradient : 10–70% B over 20 minutes at 18 mL/min.

  • Yield : 36–63% after lyophilization.

Analytical Data

PropertyValue/ObservationSource
HPLC Purity ≥95% (t<sub>R</sub> = 13.3 min, C18)
ESI-MS (m/z) 717.69 [M+H]<sup>+</sup> (Calc: 717.69)
IC<sub>50</sub> (α5β1) 2.9 nM
Solubility 250 mg/mL in DMSO

Biological Validation and Applications

Integrin Binding Selectivity

c(phg-isoDGR-(NMe)k) (TFA) exhibits >100-fold selectivity for α5β1 over αvβ3 and αvβ6 integrins. Structural analysis via NMR and molecular modeling confirms that N-methylation stabilizes a β-turn conformation, enhancing α5β1 binding.

In Vivo Imaging Applications

The compound is trimerized with the chelator TRAP and labeled with <sup>68</sup>Ga for positron emission tomography (PET) imaging of α5β1 expression in M21 melanoma xenografts .

Q & A

Q. What is the molecular mechanism by which c(phg-isoDGR-(NMe)k) (TFA) selectively targets α5β1 integrin?

c(phg-isoDGR-(NMe)k) (TFA) binds to the α5β1 integrin via its isoDGR motif, a known ligand for integrins involved in cell adhesion and signaling. The cyclic structure stabilizes the peptide conformation, enhancing binding affinity (IC50: 2.9 nM) . The N-methylation ((NMe)k) improves proteolytic resistance and pharmacokinetic stability, critical for in vivo applications. Methodologically, surface plasmon resonance (SPR) or competitive ELISA can validate binding specificity, while mutagenesis studies can pinpoint critical residues in the integrin-binding pocket .

Q. How is c(phg-isoDGR-(NMe)k) (TFA) synthesized, and what are the key challenges in its production?

The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies. Key steps include:

  • Sequential coupling of protected amino acids (e.g., phg, isoDGR) on a resin.
  • N-methylation at specific lysine residues ((NMe)k) to enhance stability.
  • Cyclization via amide bond formation or disulfide bridges, depending on the design. Challenges include optimizing cyclization efficiency (monitored by HPLC) and minimizing side reactions during N-methylation. Purification requires reverse-phase HPLC with mass spectrometry validation .

Q. What experimental models are appropriate for studying c(phg-isoDGR-(NMe)k) (TFA) in angiogenesis or cancer metastasis?

In vitro models:

  • Endothelial cell migration assays (e.g., scratch assays) to assess anti-angiogenic effects.
  • α5β1-overexpressing cancer cell lines (e.g., 4T1 breast cancer) for adhesion/invasion studies. In vivo models:
  • BALB/c mice with 4T1-induced lung metastases, treated intravenously with the compound. Post-treatment analysis includes histology (hypoxia markers, collagen fiber quantification) and immune cell infiltration profiling .

Advanced Research Questions

Q. How can contradictory efficacy results of c(phg-isoDGR-(NMe)k) (TFA) in combination therapies be resolved?

In a murine metastasis model, the compound enhanced carboplatin efficacy but showed variable outcomes depending on dosing schedules . To address contradictions:

  • Conduct factorial design experiments to test interactions between variables (e.g., compound concentration, chemotherapy timing) .
  • Use multi-omics approaches (transcriptomics/proteomics) to identify compensatory pathways (e.g., alternative integrin subtypes) activated during combination therapy.

Q. What methodological frameworks are recommended for integrating c(phg-isoDGR-(NMe)k) (TFA) research into broader α5β1 integrin signaling theories?

Link experimental data to theoretical models of integrin-mediated mechanotransduction or tumor microenvironment remodeling. For example:

  • Apply systems biology tools (e.g., Boolean network modeling) to predict how α5β1 inhibition alters extracellular matrix (ECM)-cancer cell crosstalk.
  • Use spatial transcriptomics to map ligand-receptor interactions in treated vs. untreated metastatic niches .

Q. How can researchers optimize assays to account for the compound’s physicochemical properties (e.g., solubility, stability)?

  • Solubility : Pre-solubilize in DMSO (≤0.1% final concentration) and dilute in PBS with 0.01% Tween-20 to prevent aggregation.
  • Stability : Conduct stability assays (HPLC/MS) under varying pH/temperature conditions. For in vivo studies, use lyophilized formulations stored at -20°C to avoid freeze-thaw degradation .
  • Bioavailability : Pair pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) with tissue distribution profiling in rodent models.

Q. What statistical approaches are robust for analyzing dose-dependent effects of c(phg-isoDGR-(NMe)k) (TFA) in preclinical trials?

  • Non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values.
  • Mixed-effects models to account for inter-animal variability in metastasis studies.
  • Survival analysis (Kaplan-Meier with log-rank tests) for longitudinal efficacy data .

Methodological Guidance for Data Interpretation

Q. How should researchers validate α5β1 specificity when off-target effects are suspected?

  • Perform competitive binding assays with recombinant integrin subtypes (e.g., αvβ3, α4β1).
  • Use CRISPR/Cas9 knockout models of α5β1 in target cells to confirm phenotype dependence .
  • Cross-reference with public databases (e.g., ChEMBL) to compare selectivity profiles of similar ligands .

Q. What techniques are recommended for resolving structural ambiguities in c(phg-isoDGR-(NMe)k) (TFA)?

  • Nuclear magnetic resonance (NMR) spectroscopy to resolve cyclic conformation and N-methylation sites.
  • Molecular dynamics simulations to predict binding poses with α5β1 integrin.
  • X-ray crystallography of the ligand-integrin complex, if feasible .

Q. How can conflicting in vitro vs. in vivo efficacy data be reconciled?

  • Assess tissue penetration using fluorescently labeled analogs (e.g., Cy5 conjugation).
  • Evaluate tumor microenvironment factors (e.g., pH, protease activity) that may degrade the compound in vivo.
  • Incorporate microdialysis or MALDI imaging to measure local drug concentrations .

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